![molecular formula C13H17IO2 B14261891 2-[2-(4-Iodophenyl)ethoxy]oxane CAS No. 163070-73-3](/img/structure/B14261891.png)
2-[2-(4-Iodophenyl)ethoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Iodophenyl)ethoxy]oxane is an organic compound that belongs to the class of ethers It consists of an oxane ring (a six-membered ring containing one oxygen atom) with a 2-(4-iodophenyl)ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenyl)ethoxy]oxane can be achieved through several methods. One common approach involves the reaction of 4-iodophenol with 2-bromoethanol to form 2-(4-iodophenyl)ethanol. This intermediate is then reacted with tetrahydropyran in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Iodophenyl)ethoxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include the corresponding phenyl derivative without the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Iodophenyl)ethoxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-iodophenyl)ethoxy]oxane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can facilitate radiolabeling, allowing for imaging and tracking within biological systems. The oxane ring and phenyl group can also participate in various interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Bromophenyl)ethoxy]oxane
- 2-[2-(4-Chlorophenyl)ethoxy]oxane
- 2-[2-(4-Fluorophenyl)ethoxy]oxane
Uniqueness
2-[2-(4-Iodophenyl)ethoxy]oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine atom’s radiolabeling potential makes this compound valuable in imaging and diagnostic applications.
Eigenschaften
CAS-Nummer |
163070-73-3 |
|---|---|
Molekularformel |
C13H17IO2 |
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
2-[2-(4-iodophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17IO2/c14-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-15-13/h4-7,13H,1-3,8-10H2 |
InChI-Schlüssel |
NYMCUWWWGXBMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



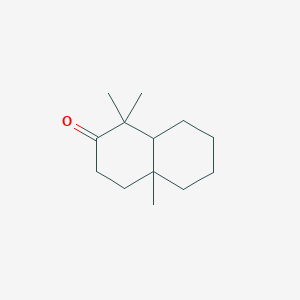
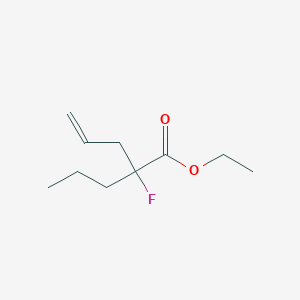
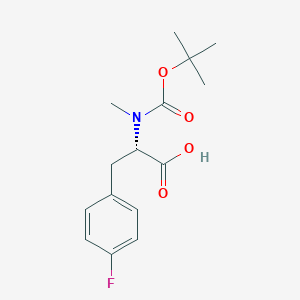
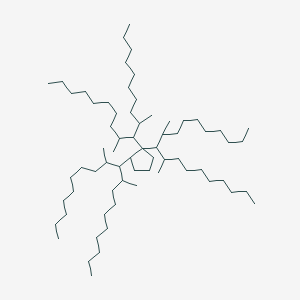
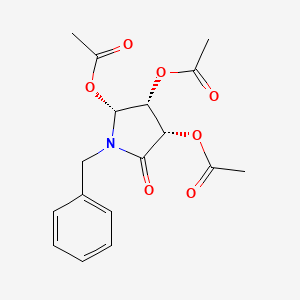
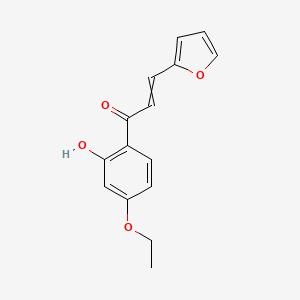

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)



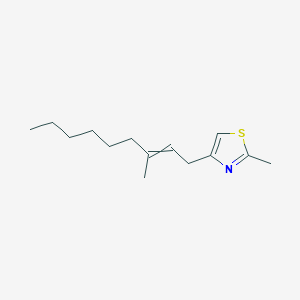
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
